molecular formula C13H14N2O3S B2981207 3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide CAS No. 327093-01-6

3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide

Cat. No. B2981207
CAS RN: 327093-01-6
M. Wt: 278.33
InChI Key: IRJQKCUTGSZFON-UHFFFAOYSA-N
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Description

3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide is an organo-sulphur compound . It has a molecular weight of 278.33 and is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name of this compound is 3-amino-N-(2-methoxyphenyl)benzenesulfonamide . Its InChI code is 1S/C13H14N2O3S/c1-18-13-8-3-2-7-12(13)15-19(16,17)11-6-4-5-10(14)9-11/h2-9,15H,14H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 278.33 .

Scientific Research Applications

Antibacterial Property

Sulfonamides, including “3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide”, have been widely used as broad-spectrum antibiotics for the treatment of human and animal bacterial infections . They inhibit the growth and multiplication of bacteria by preventing the synthesis of folic acid, which is essential for bacterial growth .

Anti-Carbonic Anhydrase Activity

Sulfonamides are known to exhibit anti-carbonic anhydrase activity . Carbonic anhydrases are enzymes that assist rapid interconversion of carbon dioxide and water into bicarbonate and protons. This property allows sulfonamides to play a role in treating diseases such as glaucoma, where the inhibition of carbonic anhydrase reduces the production of aqueous humor, thereby reducing intraocular pressure .

Anti-Dihydropteroate Synthetase Activity

Sulfonamides also exhibit anti-dihydropteroate synthetase activity . Dihydropteroate synthetase is another enzyme involved in the bacterial synthesis of folic acid. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .

Diuresis Treatment

Sulfonamides can induce diuresis , which is the increased production of urine. This property makes them useful in the treatment of conditions where it is beneficial to reduce fluid buildup in the body, such as heart failure, liver cirrhosis, and certain kidney diseases .

Hypoglycemia Treatment

Sulfonamides have been found to be effective in the treatment of hypoglycemia , a condition characterized by abnormally low levels of glucose in the blood. They help increase blood sugar levels, thereby alleviating the symptoms of hypoglycemia .

Thyroiditis Treatment

Sulfonamides can also be used in the treatment of thyroiditis , an inflammation of the thyroid gland. They help reduce inflammation and alleviate the symptoms of thyroiditis .

Inflammation Treatment

Due to their anti-inflammatory properties, sulfonamides are used in the treatment of various inflammatory conditions . They help reduce inflammation and alleviate symptoms associated with these conditions .

Glaucoma Treatment

As mentioned earlier, sulfonamides’ anti-carbonic anhydrase activity makes them useful in the treatment of glaucoma . By inhibiting carbonic anhydrase, they reduce the production of aqueous humor, thereby reducing intraocular pressure and alleviating the symptoms of glaucoma .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-amino-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-18-13-8-3-2-7-12(13)15-19(16,17)11-6-4-5-10(14)9-11/h2-9,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJQKCUTGSZFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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